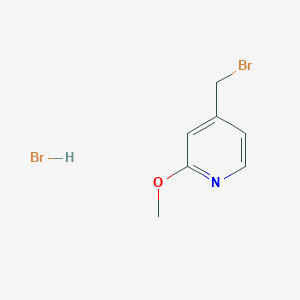

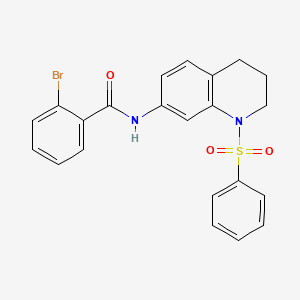

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex molecule that may be related to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The structure suggests the presence of a dihydroisoquinoline moiety, a pyrrole ring, and a methoxybenzamide group, which could imply a variety of biological activities.

Synthesis Analysis

The synthesis of related N-aryl tetrahydroisoquinolines has been demonstrated using a short protocol that involves reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and the optimized geometric bond lengths and angles were compared with DFT values . Such analyses are crucial for understanding the three-dimensional conformation and electronic properties of the molecule, which are important for its biological activity.

Chemical Reactions Analysis

The compound's core structure, the dihydroisoquinoline, can be synthesized through various chemical reactions, including Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization , and intramolecular Pd-catalyzed reactions . These methods highlight the versatility and reactivity of the isoquinoline moiety, which can be further functionalized to create a wide array of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide" are not provided, related compounds exhibit a range of properties that can be inferred. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of the methoxy group and the overall molecular conformation . Additionally, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated using DFT, providing insight into the compound's reactivity .

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant biological activities, such as antiproliferative effects against various cancer cell lines . These studies suggest that the compound may also possess promising biological activities, which could be explored through further pharmacological testing and molecular docking studies to understand its mechanism of action.

科学的研究の応用

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) explored the development of sigma-2 receptor probes, specifically investigating benzamide analogues, including compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. This research focused on understanding the binding affinity of these compounds to sigma-2 receptors, which is crucial for developing diagnostic and therapeutic tools in neurology and oncology (Xu et al., 2005).

Rhodium-Catalyzed Chemical Reactions

In a study on catalytic processes, Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides. This process demonstrates how modifying the substituent of the directing/oxidizing group in compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide can lead to the formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Heterocyclization in Organic Chemistry

Bannikova et al. (2005) explored the heterocyclization reactions involving compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. This research contributes to the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Bannikova et al., 2005).

Anticonvulsant Activity Studies

Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, closely related to the compound , with potential anticonvulsant activity. Such research is significant for developing new medications for neurological disorders like epilepsy (Chan et al., 1998).

Positron Emission Tomography (PET) Imaging

A study by Dehdashti et al. (2013) involved the evaluation of a cellular proliferation marker for PET imaging in tumors. This marker, structurally similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide, shows promise for assessing the proliferative status of solid tumors, an important aspect in cancer diagnosis and treatment planning (Dehdashti et al., 2013).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-26-14-5-8-22(26)23(27-15-13-18-6-3-4-7-20(18)17-27)16-25-24(28)19-9-11-21(29-2)12-10-19/h3-12,14,23H,13,15-17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFOHXAZCCRXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)